Cas no 2097919-69-0 (3-cyano-N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]benzamide)
![3-cyano-N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]benzamide structure](https://www.kuujia.com/scimg/cas/2097919-69-0x500.png)
3-cyano-N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]benzamide Chemical and Physical Properties
Names and Identifiers
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- 3-cyano-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide
- 3-cyano-N-[2-(2-oxopyrimidin-1-yl)ethyl]benzamide
- 3-cyano-N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]benzamide
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- Inchi: 1S/C14H12N4O2/c15-10-11-3-1-4-12(9-11)13(19)16-6-8-18-7-2-5-17-14(18)20/h1-5,7,9H,6,8H2,(H,16,19)
- InChI Key: CODUBIZYMUHSTK-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=C(C#N)C=1)NCCN1C(N=CC=C1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 489
- XLogP3: 0.2
- Topological Polar Surface Area: 85.6
3-cyano-N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6562-5196-20mg |
3-cyano-N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]benzamide |
2097919-69-0 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6562-5196-3mg |
3-cyano-N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]benzamide |
2097919-69-0 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6562-5196-30mg |
3-cyano-N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]benzamide |
2097919-69-0 | 90%+ | 30mg |
$119.0 | 2023-04-23 | |
Life Chemicals | F6562-5196-25mg |
3-cyano-N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]benzamide |
2097919-69-0 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6562-5196-10μmol |
3-cyano-N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]benzamide |
2097919-69-0 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6562-5196-1mg |
3-cyano-N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]benzamide |
2097919-69-0 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6562-5196-5mg |
3-cyano-N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]benzamide |
2097919-69-0 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6562-5196-10mg |
3-cyano-N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]benzamide |
2097919-69-0 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6562-5196-4mg |
3-cyano-N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]benzamide |
2097919-69-0 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6562-5196-20μmol |
3-cyano-N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]benzamide |
2097919-69-0 | 20μmol |
$79.0 | 2023-09-08 |
3-cyano-N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]benzamide Related Literature
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
Additional information on 3-cyano-N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]benzamide
3-Cyano-N-[2-(2-Oxo-1,2-Dihydropyrimidin-1-Yl)Ethyl]Benzamide (CAS No. 2097919-69-0)
3-Cyano-N-[2-(2-Oxo-1,2-Dihydropyrimidin-1-Yl)Ethyl]Benzamide, also known by its CAS registry number 2097919-69-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzamides, which are widely studied for their potential applications in drug discovery and materials science. The structure of this compound features a benzamide core with a cyano group at the 3-position and an N-substituent containing a dihydropyrimidine moiety. The dihydropyrimidine ring, which is partially saturated, introduces unique electronic and steric properties that make this compound a promising candidate for various biological assays.
Recent studies have highlighted the importance of dihydropyrimidine-containing compounds in the development of kinase inhibitors. The dihydropyrimidine moiety in this compound has been shown to interact with ATP-binding pockets of protein kinases, making it a valuable scaffold for designing anti-cancer agents. Researchers have demonstrated that analogs of this compound exhibit potent inhibitory activity against key oncogenic kinases such as Aurora kinases and CDKs (Cyclin-Dependent Kinases). These findings underscore the potential of 3-Cyano-N-[2-(2-Oxo-1,2-Dihydropyrimidin-1-Yl)Ethyl]Benzamide as a lead molecule in anti-cancer drug development.
In addition to its pharmacological applications, this compound has also been explored for its role in agrochemicals. The presence of the cyano group and the amide functionality makes it a potential candidate for herbicide development. Recent research has shown that certain benzamide derivatives can inhibit key enzymes involved in plant metabolism, suggesting that this compound could be optimized for use as a selective herbicide with minimal environmental impact.
The synthesis of 3-Cyano-N-[2-(2-Oxo-1,2-Dihydropyrimidin-1-Yl)Ethyl]Benzamide involves a multi-step process that typically begins with the preparation of the dihydropyrimidine intermediate. This is followed by coupling reactions to introduce the benzamide and cyano functionalities. The optimization of these steps has been a focus of recent studies, with researchers exploring various catalysts and reaction conditions to improve yield and purity. For instance, the use of microwave-assisted synthesis has been reported to significantly accelerate the formation of the dihydropyrimidine ring while maintaining high stereochemical control.
From a structural perspective, the compound's stability and solubility are influenced by its functional groups. The amide bond contributes to increased polarity, enhancing solubility in polar solvents—a property that is advantageous for both pharmaceutical and agrochemical applications. Furthermore, the conjugation between the cyano group and the aromatic ring may influence electronic properties, potentially affecting its reactivity in biological systems.
In terms of safety and handling, it is important to note that while this compound is not classified as a hazardous material under current regulations, proper precautions should be taken during synthesis and handling to avoid exposure. Occupational safety guidelines recommend using appropriate personal protective equipment (PPE) such as gloves and lab coats when working with this compound.
The future outlook for 3-Cyano-N-[2-(2-Oxo-1,2-Dihydropyrimidin-1-Yl)Ethyl]Benzamide is promising, with ongoing research focusing on its optimization for specific therapeutic targets. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield further insights into its potential applications. Additionally, advancements in computational chemistry are enabling researchers to predict the binding affinities and pharmacokinetic profiles of this compound more accurately, facilitating its progression through preclinical studies.
In conclusion, CAS No. 2097919-69-0, or 3-Cyano-N-[2-(2-Oxo-1,2-Dihydropyrimidin-1-Yl)Ethyl]Benzamide, represents a valuable addition to the arsenal of compounds being explored for their therapeutic potential. Its unique structure and functional groups make it an attractive target for further research across multiple disciplines. As our understanding of its properties continues to grow, so too does its potential to contribute to advancements in medicine and agriculture.
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